2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-B]pyridazine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-B]pyridazine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyridazines: Similar to the target compound but with variations in the substituents on the phenyl ring.
Uniqueness
2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C13H7Cl2N3O2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-7-3-4-9(15)8(6-7)11-12(13(19)20)18-10(17-11)2-1-5-16-18/h1-6H,(H,19,20) |
InChI Key |
KWHANIFDINPHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.